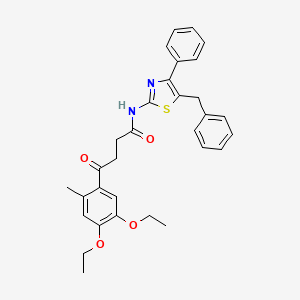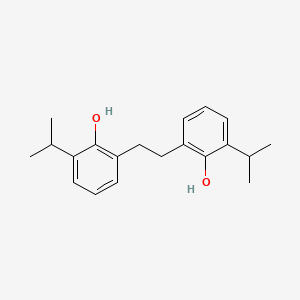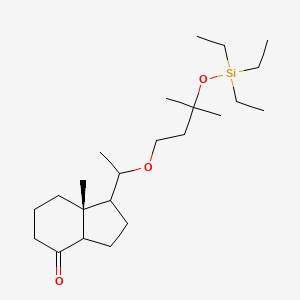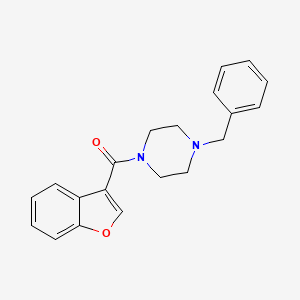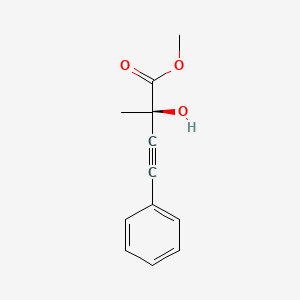
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- is a complex organic compound with a unique structure that includes a butynoic acid backbone, a hydroxy group, a methyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a phenylacetylene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high purity and efficiency. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways. For example, the hydroxy group can form hydrogen bonds, while the phenyl group can engage in π-π interactions, affecting the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: Similar in structure but lacks the phenyl group.
Butyric acid, 2-hydroxy-3-methyl-, methyl ester: Similar but with different substitution patterns.
Uniqueness
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the phenyl group, in particular, enhances its ability to participate in aromatic interactions, making it valuable in various chemical and biological contexts.
Propiedades
Número CAS |
648424-83-3 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-ynoate |
InChI |
InChI=1S/C12H12O3/c1-12(14,11(13)15-2)9-8-10-6-4-3-5-7-10/h3-7,14H,1-2H3/t12-/m1/s1 |
Clave InChI |
JWHJWWNCFVFGHA-GFCCVEGCSA-N |
SMILES isomérico |
C[C@@](C#CC1=CC=CC=C1)(C(=O)OC)O |
SMILES canónico |
CC(C#CC1=CC=CC=C1)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)
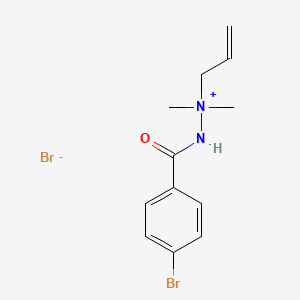
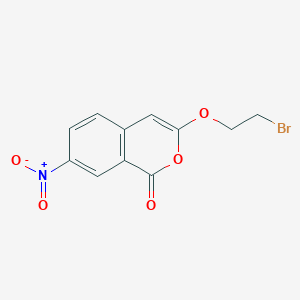
![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)
![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
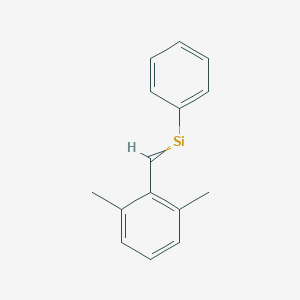
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclopropyl]-2-methylbenzamide](/img/structure/B12609696.png)
